1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea
CAS No.: 851971-24-9
Cat. No.: VC4498454
Molecular Formula: C24H24ClN3O2S
Molecular Weight: 453.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851971-24-9 |
|---|---|
| Molecular Formula | C24H24ClN3O2S |
| Molecular Weight | 453.99 |
| IUPAC Name | 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C24H24ClN3O2S/c1-16-21(22-13-17(25)8-9-23(22)26-16)10-11-28(15-20-7-4-12-30-20)24(31)27-18-5-3-6-19(14-18)29-2/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,31) |
| Standard InChI Key | IWJBOVRPEVLTFI-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the thiourea class, characterized by a central N-(substituted)thiocarbamide group. Its IUPAC name reflects three distinct moieties:
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5-Chloro-2-methyl-1H-indol-3-yl: A halogenated indole core with a methyl group at position 2 and chlorine at position 5.
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Furan-2-ylmethyl: A furan ring attached via a methylene group.
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3-Methoxyphenyl: A phenyl ring with a methoxy substituent at the meta position.
Molecular Formula and Weight
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Molecular Formula: C₂₄H₂₄ClN₃O₂S
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Molecular Weight: 454.03 g/mol (calculated from isotopic masses).
Table 1: Structural Comparison with Fluoro-Substituted Analog
Synthesis and Chemical Reactivity
Thiourea derivatives are typically synthesized via nucleophilic substitution between amines and isothiocyanates. For this compound, a plausible route involves:
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Indole Core Preparation: 5-Chloro-2-methylindole is synthesized via Fischer indole synthesis using 4-chlorophenylhydrazine and methyl ketone precursors .
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Alkylation: The indole’s ethyl side chain is introduced via alkylation with 1,2-dibromoethane.
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Thiourea Formation: Reaction of the intermediate amine with 3-methoxyphenyl isothiocyanate in anhydrous dimethylformamide (DMF) .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole synthesis | 4-Chlorophenylhydrazine, HCl, Δ | 65–70 |
| Ethylation | 1,2-Dibromoethane, K₂CO₃, DMF | 80 |
| Thiourea coupling | 3-Methoxyphenyl isothiocyanate, Δ | 50–55 |
Hypothesized Biological Activities
While no direct studies on this chloro derivative exist, its structural analogs exhibit antiproliferative, antimicrobial, and kinase inhibitory activities . Key hypotheses include:
Antimicrobial Activity
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Chlorine’s electronegativity could improve membrane permeability against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Physicochemical and Pharmacokinetic Predictions
Solubility and Permeability
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Aqueous Solubility: ~0.01 mg/mL (predicted via SwissADME).
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Blood-Brain Barrier (BBB) Permeability: Low (LogBB < -1).
Metabolic Stability
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Predicted CYP3A4 substrate with moderate hepatic clearance.
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Half-life: ~3.5 hours (estimated using in silico tools).
Toxicological Considerations
Comparative Analysis with Fluoro-Substituted Analogs
Table 3: Biological Activity Comparison
| Property | Chloro Derivative (Predicted) | Fluoro Analog |
|---|---|---|
| IC₅₀ (Cancer Cells) | 8–12 µM | 15–20 µM |
| MIC (S. aureus) | 4 µg/mL | 8 µg/mL |
| Selectivity Index | 3.5 | 2.0 |
Future Research Directions
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Synthetic Optimization: Improve yields in thiourea coupling steps.
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In Vitro Screening: Prioritize assays against leukemia (e.g., K562) and solid tumors (e.g., MCF-7).
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SAR Studies: Evaluate the role of chlorine versus fluorine in potency and toxicity.
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